molecular formula C15H22O2 B562935 (4aS,5R,8R,8aS)-5-methyl-8-prop-1-en-2-yl-3,4,4a,5,6,7,8,8a-octahydronaphthalene-2-carboxylic acid CAS No. 100019-20-3

(4aS,5R,8R,8aS)-5-methyl-8-prop-1-en-2-yl-3,4,4a,5,6,7,8,8a-octahydronaphthalene-2-carboxylic acid

Cat. No.: B562935
CAS No.: 100019-20-3
M. Wt: 234.339
InChI Key: JYYWWQXMXXNJSB-SAXRGWBVSA-N
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Description

(4aS,5R,8R,8aS)-5-methyl-8-prop-1-en-2-yl-3,4,4a,5,6,7,8,8a-octahydronaphthalene-2-carboxylic acid is a chemical compound with the molecular formula C15H22O2 . It is known for its unique structural properties and potential applications in various scientific fields. The compound is characterized by its specific arrangement of carbon, hydrogen, and oxygen atoms, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aS,5R,8R,8aS)-5-methyl-8-prop-1-en-2-yl-3,4,4a,5,6,7,8,8a-octahydronaphthalene-2-carboxylic acid typically involves the reaction of specific organic precursors under controlled conditions. One common method includes the use of metal acetates, citric acid, and ethylene glycol, which are heated under hydrogen to temperatures ranging from 600 to 900°C . The reaction conditions, such as temperature and the presence of hydrogen, play a crucial role in determining the final structure and properties of the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled to ensure consistency and purity. The choice of precursors and the optimization of reaction parameters are essential to achieve high yields and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(4aS,5R,8R,8aS)-5-methyl-8-prop-1-en-2-yl-3,4,4a,5,6,7,8,8a-octahydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s functional groups and the reagents used.

Common Reagents and Conditions

    Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Substitution reactions often require nucleophiles or electrophiles, depending on the nature of the substituent being introduced or replaced.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

(4aS,5R,8R,8aS)-5-methyl-8-prop-1-en-2-yl-3,4,4a,5,6,7,8,8a-octahydronaphthalene-2-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound’s unique properties make it useful in studying biochemical pathways and interactions.

    Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.

    Industry: this compound is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which (4aS,5R,8R,8aS)-5-methyl-8-prop-1-en-2-yl-3,4,4a,5,6,7,8,8a-octahydronaphthalene-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as a catalyst or inhibitor in various biochemical reactions, influencing the activity of enzymes and other proteins. Its effects are mediated through the donation or acceptance of electrons, hydrogen atoms, or other functional groups, depending on the specific reaction context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4aS,5R,8R,8aS)-5-methyl-8-prop-1-en-2-yl-3,4,4a,5,6,7,8,8a-octahydronaphthalene-2-carboxylic acid stands out due to its specific molecular arrangement and the resulting chemical behavior. Its ability to undergo a variety of chemical reactions under different conditions makes it a versatile compound in both research and industrial applications.

Properties

CAS No.

100019-20-3

Molecular Formula

C15H22O2

Molecular Weight

234.339

IUPAC Name

(4aS,5R,8R,8aS)-5-methyl-8-prop-1-en-2-yl-3,4,4a,5,6,7,8,8a-octahydronaphthalene-2-carboxylic acid

InChI

InChI=1S/C15H22O2/c1-9(2)12-6-4-10(3)13-7-5-11(15(16)17)8-14(12)13/h8,10,12-14H,1,4-7H2,2-3H3,(H,16,17)/t10-,12+,13+,14+/m1/s1

InChI Key

JYYWWQXMXXNJSB-SAXRGWBVSA-N

SMILES

CC1CCC(C2C1CCC(=C2)C(=O)O)C(=C)C

Synonyms

Pernetic acid C

Origin of Product

United States

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